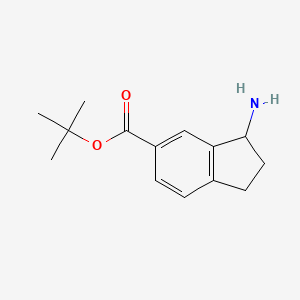

Tert-butyl 3-aminoindane-5-carboxylate

Description

tert-Butyl 3-aminoindane-5-carboxylate is a bicyclic aromatic compound featuring a tert-butyl ester group and an amino substituent on the indane scaffold.

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

tert-butyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)10-5-4-9-6-7-12(15)11(9)8-10/h4-5,8,12H,6-7,15H2,1-3H3 |

InChI Key |

PGJFLWPIKBVIGS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=C(CCC2N)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-aminoindane-5-carboxylate typically involves multiple steps starting from commercially available precursors. One common method involves the following steps:

Formation of the Indane Core: The indane core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.

Introduction of the Amino Group: The amino group can be introduced through a nitration reaction followed by reduction. The nitro group is first introduced into the indane core, which is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a metal catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 3-aminoindane-5-carboxylate can undergo oxidation reactions, where the amino group is oxidized to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form various derivatives, such as the reduction of the carboxylate ester group to an alcohol.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed:

Oxidation: Formation of nitro derivatives or other oxidized forms.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted indane derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 3-aminoindane-5-carboxylate is primarily noted for its potential in drug development, particularly in the treatment of neurological disorders. Research has indicated that derivatives of aminoindane compounds can exhibit analgesic properties, making them promising candidates for pain management therapies . The compound's structure allows it to interact with biological targets effectively, which is critical in the development of pharmaceuticals.

Case Study: Pain Management

A study published in 2018 highlighted the efficacy of aminoindane derivatives, including this compound, in treating pain. The research demonstrated that these compounds could modulate pain pathways, offering a new avenue for analgesic drug development . The results indicated significant pain relief in animal models, suggesting potential for human applications.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules.

Table: Chemical Transformations Involving this compound

| Transformation Type | Reaction Conditions | Product Type |

|---|---|---|

| Acylation | Acid chlorides, base catalyst | Acylated derivatives |

| Alkylation | Alkyl halides, strong base | Alkylated products |

| Esterification | Alcohols, acid catalyst | Esters |

| Reduction | Reducing agents (LiAlH4) | Alcohol derivatives |

This table summarizes key transformations that utilize this compound as a starting material or intermediate, showcasing its versatility in synthetic pathways.

Biochemical Research

This compound has also been investigated for its biochemical properties. Studies have shown that it can influence enzyme activity and cellular signaling pathways, making it a candidate for further exploration in biochemical research.

Case Study: Enzyme Interaction

Research conducted on the interaction of this compound with specific enzymes revealed that it could act as a modulator of enzyme activity. This property is particularly useful in developing enzyme inhibitors or activators for therapeutic purposes .

Cosmetic Formulations

In the realm of cosmetic science, this compound has been explored for its potential applications in skin care formulations. Its properties may enhance product efficacy by improving skin penetration or stability of active ingredients.

Table: Potential Cosmetic Applications

| Application Area | Proposed Benefits |

|---|---|

| Anti-aging products | Enhances skin elasticity |

| Moisturizers | Improves hydration |

| Sun protection | Stabilizes UV filters |

The table outlines potential areas where this compound could be integrated into cosmetic formulations to improve performance and consumer appeal.

Mechanism of Action

The mechanism of action of tert-butyl 3-aminoindane-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Molecular Structure and Functional Groups

*Estimated based on indane scaffold and substituents.

Key Differences :

- The indane core (bicyclic) in the target compound may enhance rigidity and binding affinity compared to monocyclic pyrrolidine derivatives .

Physical and Chemical Properties

*Inferred from structural analogs.

Notable Observations:

- The tert-butyl group in all compounds enhances steric protection of the ester or alcohol moiety, improving stability during synthesis .

- The amino group in the target compound could enable conjugation or salt formation, differing from the pyrrolidine derivative’s methoxyphenyl group, which may influence solubility and bioavailability.

Biological Activity

Tert-butyl 3-aminoindane-5-carboxylate (TBAIC) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of TBAIC, drawing from various studies to provide a comprehensive overview.

Synthesis of this compound

TBAIC can be synthesized through several methods, often involving the reaction of indane derivatives with tert-butyl esters. The general synthetic route includes:

- Starting Materials : Indane derivatives and tert-butyl chloroformate.

- Reaction Conditions : Typically carried out under basic conditions to facilitate the formation of the carboxylate group.

- Purification : The product is purified using chromatography techniques.

1. Antiviral Properties

Research indicates that TBAIC exhibits antiviral properties , particularly against influenza virus neuraminidase. The compound has been shown to inhibit viral replication effectively, suggesting potential as a therapeutic agent in antiviral drug development .

2. Anticancer Activity

Several studies have evaluated the anticancer potential of TBAIC:

- Cell Line Studies : TBAIC demonstrated significant cytotoxic effects on various cancer cell lines, including breast cancer cells MCF-7 and MDA-MB-231. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, leading to reduced cell viability .

- In Vivo Studies : Animal models treated with TBAIC showed reduced tumor growth compared to control groups, indicating its potential as an anticancer agent .

3. Antioxidant Activity

TBAIC has also been assessed for its antioxidant capabilities. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The compound exhibited a notable percentage inhibition of DPPH radicals, highlighting its potential as a natural antioxidant .

Case Study 1: Antiviral Efficacy

In a controlled study assessing the antiviral efficacy of TBAIC against influenza virus, researchers noted that:

- Inhibition Rate : TBAIC achieved an inhibition rate of approximately 70% at optimal concentrations.

- Mechanism of Action : The compound was hypothesized to interact with key residues in the neuraminidase enzyme, disrupting viral entry into host cells .

Case Study 2: Anticancer Activity Evaluation

A separate study focused on the anticancer effects of TBAIC on breast cancer cell lines:

- Cell Viability Assays : Treatment with varying concentrations of TBAIC resulted in significant decreases in cell viability across multiple assays.

- Apoptosis Induction : Flow cytometry analyses revealed increased rates of apoptosis in treated cells compared to controls .

Table 1: Biological Activity Summary of this compound

| Activity Type | Assessed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of influenza virus | |

| Anticancer | Reduced viability in MCF-7 cells | |

| Antioxidant | % Inhibition of DPPH radicals |

Table 2: Cytotoxicity Results on Cancer Cell Lines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.